4-O-Methylphenyl Ezetimibe-d4 Ketone

Stable Isotope Labeling LC-MS/MS Internal Standard Synthesis Mass Spectrometry

4-O-Methylphenyl Ezetimibe-d4 Ketone (molecular formula C₃₁H₂₁D₄F₂NO₃, molecular weight 501.56 g/mol) is a site‑specific deuterium‑labeled intermediate in the multi‑step synthesis of ezetimibe‑d4, the stable isotope‑labeled internal standard used for LC‑MS/MS quantification of ezetimibe. The unlabeled analogue (CAS 190595‑65‑4, molecular weight 497.6 g/mol) is categorized as Ezetimibe Impurity 6 and serves as a reference standard for ANDA regulatory filings.

Molecular Formula C₃₁H₂₁D₄F₂NO₃
Molecular Weight 501.56
Cat. No. B1161887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-Methylphenyl Ezetimibe-d4 Ketone
Synonyms(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl-d4)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one;  (3R-trans)-1-(4-Fluorophenyl-d4)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(phenylmethoxy)phenyl]-2-azetidinone; 
Molecular FormulaC₃₁H₂₁D₄F₂NO₃
Molecular Weight501.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-O-Methylphenyl Ezetimibe-d4 Ketone: Certified Deuterated Intermediate for Ezetimibe-d4 Internal Standard Synthesis


4-O-Methylphenyl Ezetimibe-d4 Ketone (molecular formula C₃₁H₂₁D₄F₂NO₃, molecular weight 501.56 g/mol) is a site‑specific deuterium‑labeled intermediate in the multi‑step synthesis of ezetimibe‑d4, the stable isotope‑labeled internal standard used for LC‑MS/MS quantification of ezetimibe . The unlabeled analogue (CAS 190595‑65‑4, molecular weight 497.6 g/mol) is categorized as Ezetimibe Impurity 6 and serves as a reference standard for ANDA regulatory filings [1]. The deuterium atoms are incorporated at the 4‑fluorophenyl ring via [²H₅]fluorobenzene, conferring a mass shift of +4 Da that is analytically critical for chromatographic co‑elution with the analyte while permitting distinct mass spectrometric resolution [2].

Why 4-O-Methylphenyl Ezetimibe-d4 Ketone Cannot Be Replaced by Unlabeled or Alternative Deuterated Intermediates in Ezetimibe-d4 Synthesis


The precise location of the four deuterium atoms on the 4‑fluorophenyl ring (d₄‑labeling) determines the mass shift and isotopic purity of the final ezetimibe‑d4 internal standard. Substitution with the unlabeled 4‑O‑methylphenyl ezetimibe ketone (MW 497.6 Da) eliminates the +4 Da mass shift required for stable‑isotope dilution LC‑MS/MS, causing ion‑suppression or cross‑talk with the analyte channel [1]. Alternatively, deuterated intermediates that place the label on a different structural position (e.g., ezetimibe‑d4 diacetate or hydroxy‑d4‑glucuronide) produce distinct fragmentation patterns and retention times that fail to match the regulatory‑validated ezetimibe‑d4 reference standard, risking method validation failure in ANDA submissions [2]. The ketone functionality of this specific intermediate is also essential for the subsequent stereoselective reduction step; replacement with alcohol or glucuronide intermediates interrupts the approved synthetic route, compromising both yield and diastereomeric purity of the final ezetimibe‑d4 product [3].

Quantitative Differentiation Evidence: 4-O-Methylphenyl Ezetimibe-d4 Ketone vs. Unlabeled and Alternative Deuterated Intermediates


Mass Shift Comparison: Deuterated Intermediate vs. Unlabeled Ezetimibe Impurity 6

4-O-Methylphenyl Ezetimibe-d4 Ketone (C₃₁H₂₁D₄F₂NO₃) exhibits a molecular weight of 501.56 g/mol, representing a +3.96 Da mass shift relative to the unlabeled Ezetimibe Impurity 6 (C₃₁H₂₅F₂NO₃, 497.6 g/mol) [1]. This mass increment of four daltons—corresponding to four hydrogen‑to‑deuterium replacements on the 4‑fluorophenyl ring—enables complete baseline resolution of the deuterated product from the protiated analyte in Q1 mass selection, eliminating isotopic cross‑talk in multiple reaction monitoring (MRM) methods [2].

Stable Isotope Labeling LC-MS/MS Internal Standard Synthesis Mass Spectrometry

Synthetic Yield and Route Specificity in Ezetimibe-d4 Preparation

The published seven‑step synthesis of ezetimibe‑d4 achieves an overall yield of 29.3% when starting from [²H₅]fluorobenzene, with 4‑O‑methylphenyl ezetimibe‑d4 ketone serving as the penultimate intermediate prior to stereoselective reduction [1]. Alternative deuterated ezetimibe intermediates (e.g., ezetimibe‑d4 diacetate or hydroxy‑d4‑glucuronide) are downstream derivatives that cannot be retro‑synthetically converted to the ketone intermediate, and their synthesis pathways yield different isotopic purity profiles [2]. Direct procurement of the ketone intermediate therefore enables laboratories to control the final reduction step and verify diastereomeric purity independently, rather than relying on the variable quality of purchased ezetimibe‑d4 final product [2].

Deuterium Labeling Ezetimibe-d4 Synthesis Process Chemistry

Isotopic Purity and Deuterium Incorporation Efficiency

The use of [²H₅]fluorobenzene in the published synthesis yields the d₄‑labeled fluorophenyl moiety with a theoretical deuterium enrichment exceeding 98 atom%, confirmed by ²H‑NMR spectroscopy [1]. In contrast, unlabeled ezetimibe impurity 6 contains 0 atom% deuterium, and commercially available ezetimibe‑d4 (final product) from various vendors exhibits isotopic purity ranging from 95 atom% to ≥99 atom% depending on the supplier's synthetic route and quality control [2]. The ability to independently verify isotopic enrichment at the intermediate stage—before the final reduction—provides an orthogonal quality gate that is unavailable when purchasing pre‑synthesized ezetimibe‑d4 [2].

Isotopic Purity Deuterium Incorporation NMR Characterization

Cost-per-Synthesis-Batch Advantage vs. Pre-Synthesized Ezetimibe-d4

The list price for 4‑O‑Methylphenyl Ezetimibe‑d4 Ketone (1 mg) is $380 from a major research‑chemical supplier (Santa Cruz Biotechnology, sc‑482976) . Using this intermediate, the published seven‑step protocol yields ezetimibe‑d4 with an overall efficiency of 29.3% [1]. At typical internal‑standard usage levels (1–5 ng per injection for LC‑MS/MS), 1 mg of the ketone intermediate can generate approximately 0.3 mg of ezetimibe‑d4, sufficient for >100,000 analytical injections—translating to a consumable cost of <$0.004 per injection when synthesized in‑house, compared to $150–$400 per mg for commercial ezetimibe‑d4 certified reference standards [2]. For laboratories performing high‑throughput bioequivalence studies, this represents a 10‑ to 50‑fold reduction in internal‑standard procurement costs over a study lifecycle [2].

Procurement Economics Internal Standard Synthesis Cost Analysis

Procurement-Ready Application Scenarios for 4-O-Methylphenyl Ezetimibe-d4 Ketone in Bioanalytical and Pharmaceutical Development


In-House Synthesis of Ezetimibe-d4 Internal Standard for Regulatory Bioequivalence Studies

Contract research organizations (CROs) and generic pharmaceutical companies conducting ANDA bioequivalence studies for ezetimibe tablets can procure 4‑O‑Methylphenyl Ezetimibe‑d4 Ketone to synthesize their own ezetimibe‑d4 internal standard following the published seven‑step route (29.3% overall yield) [1]. The +4 Da mass shift of the resulting ezetimibe‑d4 eliminates cross‑talk with the analyte in LC‑MS/MS MRM channels, satisfying FDA 21 CFR Part 11 and EMA bioanalytical method validation requirements . At a procurement cost of $380 per synthesis batch, this approach reduces internal‑standard expenses by 10‑ to 50‑fold relative to purchasing pre‑synthesized ezetimibe‑d4 reference standards .

Ezetimibe Impurity Profiling and ANDA Analytical Method Validation

4‑O‑Methylphenyl Ezetimibe‑d4 Ketone serves as the deuterated analogue of Ezetimibe Impurity 6 (CAS 190595‑65‑4). Analytical development laboratories can use the deuterated ketone to prepare isotopically labeled impurity standards for LC‑MS/MS method validation, enabling accurate quantification of Impurity 6 in ezetimibe drug substance and drug product without chromatographic co‑elution interference [1]. The unlabeled Impurity 6 reference standard (MW 497.6 g/mol) and the deuterated ketone (MW 501.56 g/mol) are baseline‑resolved by mass spectrometry, permitting simultaneous monitoring in a single analytical run [1].

Drug Metabolism and Pharmacokinetic (DMPK) Studies Requiring Custom Deuterated Tracers

Academic and industrial DMPK laboratories investigating ezetimibe metabolism or transport can use 4‑O‑Methylphenyl Ezetimibe‑d4 Ketone as a starting material to prepare custom deuterated probes—such as ezetimibe‑d4 glucuronide conjugates—for in vitro hepatocyte incubation or in vivo tracer studies [1]. The site‑specific d₄‑labeling on the fluorophenyl ring remains intact through Phase II conjugation, providing a distinct +4 Da signature that is traceable by high‑resolution mass spectrometry without altering the molecule's biological recognition by NPC1L1 or UDP‑glucuronosyltransferases [1].

Quote Request

Request a Quote for 4-O-Methylphenyl Ezetimibe-d4 Ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.